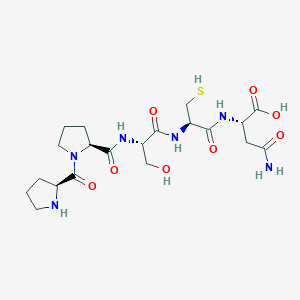
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a nitrophenyl group and a pentafluorophenyl group, making it a unique and potentially useful molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of such compounds may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane, low temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products Formed
Diols: From epoxide ring opening.
Amines: From nitro group reduction.
Functionalized Epoxides: From nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, epoxides are often studied for their potential biological activity. This compound could be investigated for its interactions with biological molecules and potential as a pharmaceutical intermediate.
Medicine
Industry
In the industrial sector, epoxides are used in the production of polymers, resins, and other materials. The unique properties of this compound could make it useful in developing specialized materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane would depend on its specific interactions with target molecules. Generally, epoxides can act as electrophiles, reacting with nucleophiles in biological systems. The nitrophenyl and pentafluorophenyl groups may influence the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(4-nitrophenyl)-3-phenyl-oxirane: Similar structure but lacks the pentafluorophenyl group.
(2R,3S)-2-(4-nitrophenyl)-3-(4-fluorophenyl)oxirane: Contains a single fluorine atom instead of five.
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentachlorophenyl)oxirane: Chlorine atoms instead of fluorine.
Uniqueness
The presence of the pentafluorophenyl group in (2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane makes it unique compared to other similar compounds
Properties
Molecular Formula |
C14H6F5NO3 |
|---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
(2R,3S)-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)oxirane |
InChI |
InChI=1S/C14H6F5NO3/c15-8-7(9(16)11(18)12(19)10(8)17)14-13(23-14)5-1-3-6(4-2-5)20(21)22/h1-4,13-14H/t13-,14+/m1/s1 |
InChI Key |
SSQZLLVFYLKCOY-KGLIPLIRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H](O2)C3=C(C(=C(C(=C3F)F)F)F)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)C3=C(C(=C(C(=C3F)F)F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)


![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)
![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)

![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)

![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)
![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)



